![molecular formula C12H13N3O2S B2959362 (E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one CAS No. 71299-63-3](/img/structure/B2959362.png)
(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one, also known as EBTH, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, which include “(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one”, have been extensively researched for their anticancer activities . They have shown significant potential as anticancer agents, particularly in the inhibition of various enzymes and cell lines .
Synthetic Strategies
Researchers have developed various synthetic strategies to produce thiazolidin-4-one derivatives . These strategies include green and nanomaterial-based synthesis routes .
HIV-RT Inhibition
Dinucleosides containing a thiazolidin-4-one linkage, which can be prepared using “(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one”, have shown potential in inhibiting HIV-RT . The dinucleosides containing ®-thiazolidin-4-one linkage are significantly more active than those containing (S)-thiazolidin-4-one linkage .
Anticervical Cancer Activity
Benzofuran–pyrazol-hydrazono- thiazolidin-4-one hybrids, which can be synthesized using “(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one”, have shown potential as anticervical cancer agents . They have also demonstrated potential as EGFR inhibitors and apoptosis inducing agents .
Structural Activity Relationship Studies
Thiazolidin-4-one derivatives have been the subject of structural activity relationship studies to develop possible multi-target enzyme inhibitors . These studies can help in the development of more effective anticancer agents .
Microwave-assisted Synthesis
“(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one” can be used in the microwave-assisted synthesis of dinucleoside analogues containing a thiazolidin-4-one linkage . This method allows for the efficient and rapid synthesis of these compounds .
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives have been associated with significant anticancer activities , suggesting that they may target proteins or pathways involved in cancer progression.
Mode of Action
Thiazolidin-4-one derivatives have shown to inhibit hiv-rt and NF-κB , indicating that they may interact with these targets to exert their effects.
Biochemical Pathways
Thiazolidin-4-one derivatives have been associated with the inhibition of NF-κB , a key regulator of immune responses, inflammation, and cancer. By inhibiting NF-κB, these compounds may affect various downstream pathways involved in these processes.
Result of Action
Thiazolidin-4-one derivatives have shown significant anticancer activities , suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes associated with cancer inhibition.
properties
IUPAC Name |
(2E)-2-[(Z)-(4-ethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-10-5-3-9(4-6-10)7-13-15-12-14-11(16)8-18-12/h3-7H,2,8H2,1H3,(H,14,15,16)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXMCJMUBZLZEJ-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\N=C\2/NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.